molecular formula C17H22BNO4 B13917710 7-methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one

7-methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one

Cat. No.: B13917710
M. Wt: 315.2 g/mol
InChI Key: YAMRIZYBLZYSAD-UHFFFAOYSA-N
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Description

7-methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one: is an organic compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a methoxy group, a methyl group, and a dioxaborolane moiety attached to the isoquinoline core. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2-methylisoquinolin-1-one and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Borylation Reaction: The key step in the synthesis is the borylation reaction, where the isoquinoline derivative is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development.

Industry:

    Material Science: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The boron-containing moiety can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their function .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C17H22BNO4

Molecular Weight

315.2 g/mol

IUPAC Name

7-methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one

InChI

InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-11-7-8-19(5)15(20)12(11)10-14(13)21-6/h7-10H,1-6H3

InChI Key

YAMRIZYBLZYSAD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)C(=O)N(C=C3)C

Origin of Product

United States

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